molecular formula C20H15F2N5O2 B2705206 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021030-74-9

3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

カタログ番号: B2705206
CAS番号: 1021030-74-9
分子量: 395.37
InChIキー: KWGQPBVYJCKTKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives fused with a benzamide moiety. Its structure features dual fluorine substitutions at the 3-position of the benzamide ring and the 3-position of the phenyl group attached to the triazolo-pyridazine core. These substitutions are hypothesized to enhance metabolic stability and receptor-binding affinity, as fluorine atoms often improve lipophilicity and electronic interactions in medicinal chemistry contexts .

特性

IUPAC Name

3-fluoro-N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-15-5-1-3-13(11-15)19-25-24-17-7-8-18(26-27(17)19)29-10-9-23-20(28)14-4-2-6-16(22)12-14/h1-8,11-12H,9-10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGQPBVYJCKTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

3-Fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant literature and presenting data on its pharmacological profiles.

Chemical Structure

The chemical structure of 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide can be represented as follows:

C19H19F2N5O\text{C}_{19}\text{H}_{19}\text{F}_2\text{N}_5\text{O}

This structure includes a triazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of 1,2,4-triazole derivatives have been extensively studied. These compounds often exhibit a range of pharmacological properties including:

  • Antimicrobial : Triazole derivatives have been shown to possess antibacterial and antifungal activities.
  • Anticancer : Some studies indicate that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory : Certain triazole derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes.

Antimicrobial Activity

Research indicates that triazole derivatives can effectively combat various bacterial strains. For instance, a study highlighted that compounds containing the triazole ring displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of fluorine atoms in the structure may enhance the antimicrobial potency due to increased lipophilicity and bioavailability.

Anticancer Properties

The anticancer potential of triazole derivatives has been explored in various studies. For example, compounds similar to 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have shown efficacy in inhibiting cell proliferation in cancer cell lines and inducing apoptosis . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory activities of triazole-based compounds are significant as they can inhibit key enzymes involved in inflammatory processes. A recent study demonstrated that certain triazoles could selectively inhibit COX-II with minimal side effects, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : In a comparative study of various triazole derivatives, one compound demonstrated an MIC of 0.5 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .
  • Cancer Cell Line Studies : A derivative similar to the target compound was tested against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability with IC50 values around 15 μM .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (μg/mL or μM)Reference
AntibacterialS. aureus0.125 - 8
AntifungalC. albicans0.5
AnticancerMCF-7 (Breast Cancer)15
Anti-inflammatoryCOX-IISelective Inhibition

科学的研究の応用

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Fluoro groups : The presence of fluorine atoms often enhances lipophilicity and metabolic stability.
  • Triazole ring : Known for its diverse biological activities, including antifungal and anticancer properties.
  • Pyridazine moiety : Contributes to the compound's potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyridazine rings exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The triazole ring can inhibit certain enzymes involved in cancer cell proliferation, while the pyridazine component may interfere with DNA synthesis.
  • Case Studies : Research has shown that similar compounds have demonstrated selective cytotoxicity against various cancer cell lines, suggesting that 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide may also possess such activity.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is notable:

  • COX-II Inhibition : It is hypothesized that the compound may act as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process.
  • Research Findings : Similar derivatives have shown significant inhibition of COX-II activity with minimal side effects compared to traditional NSAIDs like Celecoxib .

Antimicrobial Activity

The presence of the triazole ring suggests potential antimicrobial properties:

  • Mechanism : Triazoles are known to disrupt fungal cell membrane synthesis, which could be applicable in treating fungal infections.
  • Studies : Compounds with similar structures have been tested against various microbial strains with promising results .

Comprehensive Data Table

Application AreaMechanism of ActionRelated Studies
AnticancerInhibits enzymes involved in proliferationCytotoxicity against cancer cell lines
Anti-inflammatorySelective COX-II inhibitionReduced inflammation in animal models
AntimicrobialDisrupts cell membrane synthesisEffective against fungal strains

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural variations and reported biological activities of related compounds:

Compound Name Core Structure Substituents Reported Activity References
Target Compound : 3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide [1,2,4]triazolo[4,3-b]pyridazine + benzamide - 3-Fluorophenyl on triazolo-pyridazine
- 3-Fluorobenzamide on ethyloxy linker
Limited direct data; hypothesized antimicrobial/kinase inhibition N/A
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide [1,2,4]triazolo[4,3-b]pyridazine + benzamide - Methyl at pyridazine C6
- Unsubstituted benzamide
Moderate to good antimicrobial activity
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine + acetamide - Methyl at triazolo C3
- Ethoxyphenyl acetamide
No explicit activity data; structural focus on solubility enhancement
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide [1,2,4]triazolo[4,3-b]pyridazine + benzamide - Sulfanyl linker with dimethoxyphenyl ethylamide Potential kinase inhibition (speculative)
3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide Imidazo[1,2-a]pyrimidine + benzamide - Fluorobenzamide
- Methylimidazo-pyrimidine
Unreported activity; divergent core structure

Key Observations

Fluorine Substitution: The target compound’s dual fluorine atoms likely enhance its pharmacokinetic profile compared to non-fluorinated analogs (e.g., the methyl-substituted derivative in ). Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins, though this requires experimental validation.

Linker and Solubility : Compounds with sulfanyl or ethoxyphenyl linkers (e.g., ) prioritize solubility, whereas the target compound’s ethyloxy linker balances lipophilicity and metabolic stability.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. A triazolopyridazine core is first prepared via cyclization of hydrazine derivatives with fluorinated precursors. For the benzamide moiety, coupling reactions (e.g., EDC/HOBt-mediated amidation) are employed. Optimization includes:
  • Temperature Control : Reflux in THF or dioxane (80–100°C) for 12–24 hours to enhance yields .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling when introducing aryl groups .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves intermediates .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be identified?

  • Methodological Answer :
  • NMR : 1^1H NMR (CDCl₃) identifies fluorophenyl protons (δ 7.2–8.1 ppm) and triazole NH (δ 10–12 ppm). 19^{19}F NMR detects fluorinated aromatic systems (δ -110 to -120 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C=N (~1550 cm⁻¹) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 435.1) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling aerosols during weighing or reactions .
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Systematic Substitution : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to assess binding affinity .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing substituents with favorable ΔG values .

Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models to identify bioavailability issues .
  • Metabolite Screening : Use hepatic microsomes to detect rapid metabolic degradation (e.g., CYP450-mediated oxidation) .
  • Formulation Adjustments : Incorporate PEGylation or liposomal encapsulation to enhance solubility and bioavailability .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns trajectories (AMBER/NAMD) to assess stability of hydrogen bonds with fluorophenyl moieties .
  • QSAR Modeling : Train models on datasets of triazolopyridazine derivatives to correlate substituent electronegativity with inhibitory potency .

Q. How can compound stability be ensured under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Stabilizers : Add antioxidants (e.g., BHT) to lyophilized formulations for long-term storage .

Q. How can conflicting spectral data (e.g., NMR/MS) during structural elucidation be resolved?

  • Methodological Answer :
  • 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm connectivity in complex regions .

Q. What methods assess metabolic stability in preclinical models?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with NADPH (37°C, pH 7.4) and quantify parent compound depletion via LC-MS. High CL₋ᵢₙₜ values (>30 mL/min/kg) indicate rapid metabolism .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., Vivid® kits) to identify CYP3A4/2D6 interactions .

Q. How can selectivity against off-target receptors be validated?

  • Methodological Answer :
  • Panel Screening : Test against 50+ kinases/proteases (e.g., Eurofins KinaseProfiler) to identify off-target binding (≥10% inhibition at 1 µM is flagged) .
  • CRISPR Knockout Models : Use HEK293 cells lacking the target receptor to confirm on-mechanism activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。